molecular formula C10H14Cl2N4 B2645086 (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride CAS No. 1052540-27-8

(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride

Cat. No.: B2645086
CAS No.: 1052540-27-8
M. Wt: 261.15
InChI Key: VCQKJNFGHBYGNZ-JZGIKJSDSA-N
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Description

(2S)-2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is a chiral bicyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a pyrrolidine moiety. The (2S)-stereochemistry of the pyrrolidine group confers enantioselectivity, which is critical for interactions with biological targets such as neurotransmitter receptors or enzymes. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h1-2,5,7-8,11H,3-4,6H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQKJNFGHBYGNZ-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable azide source under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The triazolopyridine core is then reacted with a chiral pyrrolidine derivative. This step often involves nucleophilic substitution or addition reactions.

    Purification and Conversion to Dihydrochloride Salt: The final product is purified using chromatographic techniques and then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    N-oxides: Formed through oxidation.

    Dihydro derivatives: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Cancer Immunotherapy

Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation in cancer therapy. These compounds can enhance the efficacy of immunotherapeutic agents by preventing tumor-induced immune suppression. A study demonstrated that derivatives of this scaffold achieved sub-micromolar potency and excellent metabolic stability in vitro .

Neurological Disorders

The compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptors, particularly MGLUR2 receptors. This modulation can influence neurotransmission and has implications for treating conditions like anxiety and depression. The exploration of these derivatives suggests they may offer new therapeutic avenues for neuropsychiatric disorders .

Microwave-Mediated Synthesis

A catalyst-free method for synthesizing [1,2,4]triazolo[1,5-a]pyridines has been established using microwave irradiation. This method is noted for its eco-friendliness and efficiency, yielding products with high purity and yield under optimized conditions .

Traditional Synthetic Routes

Conventional methods include refluxing reactions with various hydrazides and nitriles to form the triazolo-pyridine structure. These methods have been documented to produce satisfactory yields but may require longer reaction times compared to microwave-assisted approaches .

Case Study 1: Inhibition of IDO1

A study conducted on a library of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated their ability to inhibit IDO1 effectively. The lead compounds showed significant improvement in immune response in tumor-bearing mice models when combined with other immunotherapeutic agents. This research highlights the potential of these compounds in enhancing cancer treatments through immune modulation .

Case Study 2: Modulation of Glutamate Receptors

Another investigation focused on the effects of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride on MGLUR2 receptors. The results indicated that specific derivatives could enhance receptor activity without inducing adverse effects commonly associated with direct agonists. This finding suggests a promising pathway for developing treatments for anxiety and mood disorders .

Mechanism of Action

The mechanism of action of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridine Cores

a. 3-Methyl-3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine Dihydrochloride
  • Molecular Formula : C₁₁H₂₀Cl₂N₄ .
  • Key Differences :
    • A methyl group substitutes the pyrrolidine ring, increasing hydrophobicity.
    • The fused triazolo-pyridine system is retained, but steric hindrance from the methyl group may reduce receptor-binding efficiency compared to the target compound.
b. {6-Methyl-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₀Cl₂N₄ .
  • Key Differences :
    • A methanamine (-CH₂NH₂) group replaces the pyrrolidine ring, reducing conformational rigidity.
    • The absence of a cyclic amine limits interactions with chiral receptors.
c. 2-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-ethylamine
  • Key Differences :
    • An ethylamine chain (-CH₂CH₂NH₂) provides linear flexibility, contrasting with the pyrrolidine’s cyclic structure.
    • Lower molecular weight (162.20 g/mol) may improve bioavailability but reduce target specificity.

Analogues with Modified Heterocyclic Systems

a. (2S)-2-{5H,6H,8H-[1,2,4]Triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine Dihydrochloride
  • Molecular Formula : C₉H₁₄Cl₂N₄O .
  • Key Differences: The triazolo ring is fused with an oxazine (oxygen-containing heterocycle) instead of pyridine.
b. 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N₃ .
  • Key Differences :
    • Lacks the triazolo ring; features a pyridine-pyrrolidine system.
    • Simpler structure may result in weaker binding to triazolo-specific targets.

Pharmacologically Relevant Impurities

  • Imp. C(BP) Dihydrochloride : A triazolo[4,3-a]pyridin-3(2H)-one derivative with a 4-chlorophenylpiperazine substituent .
    • Key Differences :
  • The ketone group (-C=O) replaces the pyrrolidine, altering electronic properties.
  • Bulky chlorophenylpiperazine substituent enhances lipophilicity but may hinder blood-brain barrier penetration.

Comparative Data Table

Compound Name Molecular Formula Core Structure Substituents Key Features
(2S)-2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride C₁₀H₁₄Cl₂N₄ (inferred) Triazolo-pyridine + pyrrolidine (2S)-pyrrolidine Chiral specificity, dihydrochloride salt
3-Methyl-3-{triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride C₁₁H₂₀Cl₂N₄ Triazolo-pyridine + pyrrolidine 3-Methyl-pyrrolidine Increased hydrophobicity
{6-Methyl-triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride C₈H₁₀Cl₂N₄ Triazolo-pyridine Methanamine Linear flexibility, lower molecular weight
(2S)-2-{triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride C₉H₁₄Cl₂N₄O Triazolo-oxazine + pyrrolidine Oxazine fusion Oxygen-enhanced polarity
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃Cl₂N₃ Pyridine + pyrrolidine Amine at pyridine C3 Simpler structure, no triazolo ring

Research Findings and Implications

  • Bioactivity : The triazolo-pyridine core is associated with CNS activity, but substituents like pyrrolidine vs. ethylamine dictate receptor affinity .
  • Salt Forms : Dihydrochloride salts are prevalent for enhancing solubility, as seen in multiple analogues .

Biological Activity

The compound (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is a derivative of triazolo[4,3-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C8H12Cl2N4
  • Molecular Weight: 235.12 g/mol
  • CAS Number: 93113-10-1

Biological Activity Overview

Research indicates that triazolo[4,3-a]pyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and neuroprotective effects. The specific compound has been studied for its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

  • Modulation of mGluRs:
    • The compound enhances the activity of mGluRs, which are crucial in synaptic transmission and plasticity. This modulation can lead to improved cognitive functions and has potential implications in treating conditions like schizophrenia and depression .
  • Antimicrobial Properties:
    • Studies have shown that related triazolo compounds exhibit significant antimicrobial activity against both planktonic and biofilm-forming bacteria. This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity:
    • Triazolo derivatives have demonstrated antiproliferative effects across various cancer cell lines. This includes inducing apoptosis and cell cycle arrest in cancer cells .

Table 1: Biological Activities of Triazolo Derivatives

Activity TypeSpecific FindingsReference
AntimicrobialEffective against MRSA and biofilm-forming strains
AnticancerInduces apoptosis in murine melanoma B16 cells
NeuroprotectivePositive modulation of mGluRs

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial properties of various triazolo compounds, including derivatives similar to this compound. The results indicated significant activity against Gram-positive bacteria, particularly MRSA .
  • Anticancer Potential:
    • In vitro studies assessed the antiproliferative effects of triazolo derivatives on several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride?

Answer:
The compound is typically synthesized via multi-step routes involving palladium-catalyzed cross-coupling reactions. Key steps include:

  • Core formation : Cyclization of pyridine precursors with hydrazine derivatives to form the triazolopyridine scaffold.
  • Chiral induction : Use of enantiopure pyrrolidine intermediates (e.g., (2S)-pyrrolidine) to ensure stereochemical fidelity.
  • Salt formation : Reaction with hydrochloric acid to generate the dihydrochloride salt.
    Purification often employs silica gel chromatography (0–50% EtOAc/hexanes) and recrystallization. For example, similar triazolopyridine derivatives were synthesized using xantphos as a ligand and benzyl thiol for functionalization .

Advanced: How can reaction conditions be optimized for introducing substituents on the triazolopyridine ring?

Answer:
Optimization strategies include:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) with diverse ligands (e.g., xantphos) to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 80–100°C) to minimize side reactions.
  • Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) may require harsher conditions (e.g., N-chlorosuccinimide in HOAc) . Post-reaction analysis via HPLC and ¹H NMR is critical to monitor substituent effects .

Basic: Which analytical techniques are essential for confirming structural identity and purity?

Answer:

  • ¹H/¹³C NMR : Confirm stereochemistry and proton environments (e.g., shifts at δ 7.2–8.5 ppm for triazolopyridine protons) .
  • Mass spectrometry (ESI+) : Validate molecular weight (e.g., m/z 173.22 for the free base) .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers resolve contradictions in pharmacological activity data across studies?

Answer:

  • Assay standardization : Compare receptor-binding assays (e.g., 5-HT2A for trazodone analogs) using identical cell lines and concentrations .
  • Orthogonal validation : Pair radioligand binding with functional assays (e.g., calcium flux) to confirm target engagement.
  • Structural analogs : Reference compounds like trazodone hydrochloride (CAS 25332-39-2) to contextualize activity discrepancies due to substituent variations .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .

Advanced: What strategies are effective for impurity profiling during synthesis?

Answer:

  • LC-MS/MS : Detect and quantify impurities at ppm levels. Reference standards (e.g., Imp. B/C/D in ) aid identification .
  • Forced degradation : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways.
  • Orthogonal methods : Pair reverse-phase HPLC with ion chromatography to separate polar impurities .

Basic: What storage conditions ensure long-term stability of the dihydrochloride salt?

Answer:

  • Temperature : Store at 2–8°C in airtight containers.
  • Desiccation : Use silica gel packs to prevent hygroscopic degradation.
  • Light protection : Amber glass vials minimize photolytic decomposition .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Biophysical assays : Microscale thermophoresis (MST) quantifies binding affinity to targets like GPCRs .
  • Molecular docking : Use crystal structures of homologous receptors (e.g., 5-HT2A) to predict binding modes .
  • Mutagenesis : Introduce point mutations in receptor binding pockets (e.g., Ser159Ala in 5-HT2A) to validate interaction sites .

Basic: What are the key solubility characteristics of this compound?

Answer:

  • Aqueous solubility : High solubility in water (>50 mg/mL) due to the dihydrochloride salt form.
  • Organic solvents : Soluble in DMSO, methanol, and DMF for in vitro assays .

Advanced: How can enantiomeric purity be validated during chiral synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to resolve enantiomers.
  • Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values for (2S)-pyrrolidine derivatives .

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